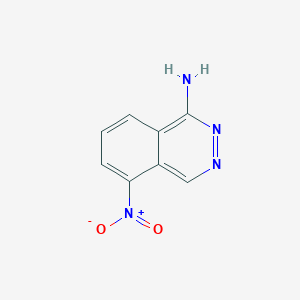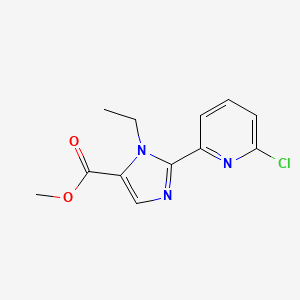
Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate: is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a chloropyridinyl group attached to an imidazole ring, which is further substituted with a methyl ester group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate typically involves the reaction of 6-chloropyridine-2-carboxylic acid with 1-ethylimidazole in the presence of a suitable esterification agent such as methanol and a catalyst like sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the chloropyridinyl group, converting it to a corresponding amine derivative.
Substitution: The chloropyridinyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or thiourea can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Oxidized imidazole derivatives.
Reduction: Amino derivatives of the chloropyridinyl group.
Substitution: Various substituted pyridinyl-imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies, particularly in the context of neurotransmitter receptors.
Medicine: The compound has shown promise in preclinical studies as a potential therapeutic agent for the treatment of certain neurological disorders due to its ability to modulate receptor activity.
Industry: In the industrial sector, the compound is used as an intermediate in the synthesis of various fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate involves its interaction with specific molecular targets such as neurotransmitter receptors. The compound binds to these receptors, modulating their activity and thereby influencing various physiological processes. The exact pathways involved depend on the specific receptor subtype and the context of the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-(6-chloropyridin-2-yl)acetate
- Methyl 2-(6-chloropyridin-2-yl)propanoate
- Ethyl 2-(6-chloropyridin-2-yl)-1H-imidazole-5-carboxylate
Comparison: Compared to these similar compounds, Methyl 2-(6-chloropyridin-2-yl)-1-ethyl-1H-imidazole-5-carboxylate is unique due to the presence of the 1-ethyl substitution on the imidazole ring. This structural feature can influence its chemical reactivity, biological activity, and overall stability, making it a distinct entity in its class.
Eigenschaften
Molekularformel |
C12H12ClN3O2 |
|---|---|
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
methyl 2-(6-chloropyridin-2-yl)-3-ethylimidazole-4-carboxylate |
InChI |
InChI=1S/C12H12ClN3O2/c1-3-16-9(12(17)18-2)7-14-11(16)8-5-4-6-10(13)15-8/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
RLCLOQKICVKABR-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=CN=C1C2=NC(=CC=C2)Cl)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



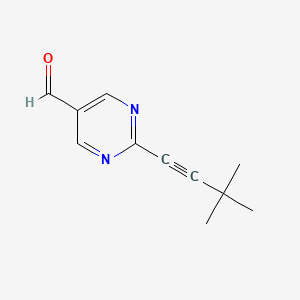

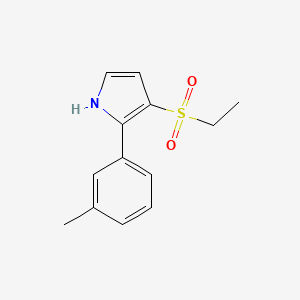

![2-(4-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-7-amine](/img/structure/B15054350.png)
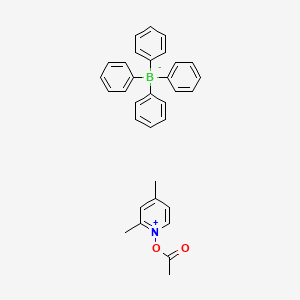
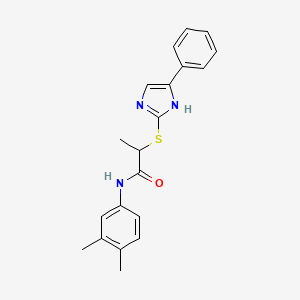
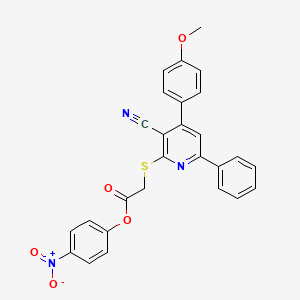
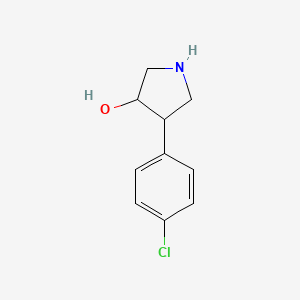
![Ethyl 2-(2-chlorophenyl)imidazo[1,2-A]pyrimidine-3-carboxylate](/img/structure/B15054390.png)

![6-Amino-4-(2-(benzyloxy)-5-bromophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15054404.png)
